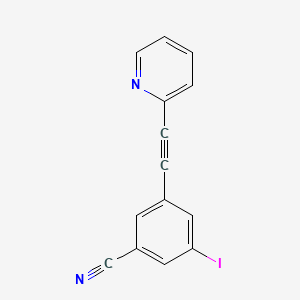
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile: is a chemical compound with the molecular formula C14H7IN2 and a molecular weight of 330.12 g/mol . This compound is known for its unique structure, which includes an iodine atom, a pyridin-2-ylethynyl group, and a benzonitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile typically involves the coupling of 3-iodobenzonitrile with 2-ethynylpyridine. This reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling . The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The pyridin-2-ylethynyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in Sonogashira coupling.
Bases: Such as triethylamine or potassium carbonate.
Solvents: THF, DMF, or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
科学的研究の応用
作用機序
The mechanism of action of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile is not fully understood. its structure suggests that it can interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
3-Iodo-5-(2-pyridinylethynyl)benzonitrile: A closely related compound with similar structural features.
3,5-Disubstituted Thiazolylethynylbenzenes: These compounds share the ethynylbenzene core and have been studied for their biological activities.
Uniqueness: 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile stands out due to its specific combination of an iodine atom, a pyridin-2-ylethynyl group, and a benzonitrile moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
生物活性
3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features suggest it may interact with various biological targets, making it a candidate for further research in pharmacology and drug development.
- Chemical Formula: C13H8IN
- CAS Number: 1312924-02-9
- Molecular Weight: 267.11 g/mol
Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
- Antimicrobial Activity: Some studies have shown that similar compounds can exhibit significant antibacterial and antifungal properties.
- Anticancer Potential: Related structures have been investigated for their ability to inhibit cancer cell proliferation.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | |
| Pyridine Derivative A | Antifungal | 10 | |
| Pyridine Derivative B | Anticancer | 15 | |
| Pyridine Derivative C | Antiviral | 5 |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited better potency than traditional antibiotics like ampicillin, suggesting a promising avenue for developing new antimicrobial agents .
- Anticancer Studies : In another investigation, pyridine-containing compounds were tested against various cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of pyridine derivatives. For instance:
- Synthesis Techniques : Transition metal-catalyzed reactions have been employed to synthesize new derivatives efficiently, enhancing yields and purity .
- Biological Screening : Compounds are screened for their ability to inhibit specific enzymes or receptors associated with disease pathways, providing insights into their therapeutic potential .
特性
IUPAC Name |
3-iodo-5-(2-pyridin-2-ylethynyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7IN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQCNSDOIOLDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)I)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














